4-(2-Chloro-6-nitrophenyl)butan-2-amine
Description
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-(2-chloro-6-nitrophenyl)butan-2-amine |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(12)5-6-8-9(11)3-2-4-10(8)13(14)15/h2-4,7H,5-6,12H2,1H3 |
InChI Key |
LRBKYSBJJCNZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4'-Chloro-2-nitrobiphenyl Intermediate
A key intermediate in the synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-amine is 4'-chloro-2-nitrobiphenyl, which can be prepared via a palladium-catalyzed cross-coupling reaction. According to patent CN105732392A, the method involves reacting o-chloronitrobenzene with p-chloropotassium benzyltrifluoroborate in the presence of a phase transfer catalyst and a palladium catalyst under weak base and aqueous heating conditions.
-
- Raw materials: o-chloronitrobenzene and p-chloropotassium benzyltrifluoroborate
- Catalysts: Phase transfer catalyst (preferably tetrabutylammonium bromide) and palladium catalyst (preferably a ring palladium compound)
- Base: Weak base such as potassium carbonate
- Solvent: Water (molar ratio to o-chloronitrobenzene ~650-730)
- Temperature: 90–100 °C (preferably 95–100 °C)
- pH: 8–10 (weakly basic)
-
- o-chloronitrobenzene : p-chloropotassium benzyltrifluoroborate = 1 : 1.1–1.5
- o-chloronitrobenzene : phase transfer catalyst : palladium catalyst = 1 : 0.2–0.8 : 0.0003–0.0009
- o-chloronitrobenzene : potassium carbonate = 1 : 1.8–2.2
Procedure summary:
The reaction mixture is refluxed until completion, then cooled, filtered, and extracted with dichloromethane. The organic phase is dried and evaporated, followed by recrystallization from dehydrated alcohol to yield yellow-brown 4'-chloro-2-nitrobiphenyl with yields around 82–84% depending on exact conditions.
| Component | Amount (mol ratio) |
|---|---|
| o-Chloronitrobenzene | 1 |
| p-Chloropotassium benzyltrifluoroborate | 1.1 – 1.5 |
| Potassium carbonate | 1.8 – 2.2 |
| Phase transfer catalyst | 0.2 – 0.8 |
| Palladium catalyst | 0.0003 – 0.0009 |
| Water | 650 – 730 |
| Reaction Conditions | Details |
|---|---|
| Temperature | 90–100 °C (preferably 95–100 °C) |
| pH | 8–10 (weak base) |
| Solvent | Water |
| Yield | 82–84% |
This method is noted for operational simplicity, readily available raw materials, low environmental impact, and high yield with good product quality.
Subsequent Amination to Form 4-(2-Chloro-6-nitrophenyl)butan-2-amine
While direct preparation methods specifically for 4-(2-Chloro-6-nitrophenyl)butan-2-amine are less explicitly documented in the provided sources, the general synthetic strategy involves nucleophilic substitution or reductive amination on the nitro-substituted biphenyl intermediate or related derivatives.
Nucleophilic displacement reactions of chloro-substituted nitrophenyl compounds with primary amines have been studied extensively, showing stepwise mechanisms and rate constants influenced by amine basicity and solvent environment.
Typical approaches include:
- Reaction of 4'-chloro-2-nitrobiphenyl or related halogenated nitrophenyl compounds with appropriate amine nucleophiles under controlled conditions.
- Use of reductive amination or catalytic hydrogenation to convert nitro groups to amines after coupling steps.
Reaction media often involve aqueous-organic solvent mixtures (e.g., water/DMSO) at mild temperatures to optimize nucleophilic substitution rates and selectivity.
Supporting Experimental Procedures
Additional synthetic procedures for related compounds involving amination and purification steps are documented in literature, often including:
- Use of dichloromethane or ethyl acetate for extraction.
- Drying over anhydrous magnesium sulfate.
- Purification by recrystallization or column chromatography.
- Analytical confirmation by NMR, HRMS, and melting point determination.
Summary Table of Preparation Steps
Research Outcomes and Perspectives
The palladium-catalyzed cross-coupling method for preparing 4'-chloro-2-nitrobiphenyl is well-established, offering a reliable route with good yields and environmental advantages.
Kinetic studies on nucleophilic displacement reactions indicate that the substitution of the chloro group by amines proceeds via a stepwise mechanism with rate-determining step changes depending on amine structure and basicity, which is critical for optimizing conditions for amination to form the target amine compound.
Analytical techniques such as high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of intermediates and final products.
The combination of these methods and mechanistic insights enables fine-tuning of reaction parameters to maximize yield and purity of 4-(2-Chloro-6-nitrophenyl)butan-2-amine.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation conditions. Studies demonstrate that:
-
Catalytic hydrogenation with H₂/Pd/C in ethanol at 50-60°C reduces the nitro group to an amine (-NH₂) while preserving the chloro substituent .
-
Alternative reducing agents like sodium polysulfide (Na₂Sₓ) in aqueous ethanol achieve similar selectivity but require elevated temperatures (80-90°C) .
Key product :
4-(2-Chloro-6-aminophenyl)butan-2-amine (yield: 85-92%) .
Nucleophilic Substitution Reactions
The chloro group (-Cl) participates in SNAr (nucleophilic aromatic substitution) under basic conditions:
Mechanistic notes :
-
Electron-withdrawing nitro group activates the para-chloro position for substitution .
-
Primary amine side chain does not interfere due to steric shielding .
Cross-Coupling Reactions
The aryl chloride moiety enables Pd-catalyzed couplings:
Buchwald-Hartwig Amination
Conditions :
-
Catalyst: XPhos/Pd(OAc)₂
-
Base: Cs₂CO₃
-
Solvent: Toluene, 75°C
-
Substrate: Aryl chlorides with secondary amines
Example :
Reaction with morpholine yields 4-(2-Morpholino-6-nitrophenyl)butan-2-amine (82% yield) .
Suzuki-Miyaura Coupling
Optimized parameters :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1), 80°C
-
Boronic acid: Phenylboronic acid
Product :
4-(2-Biphenyl-6-nitrophenyl)butan-2-amine (68% yield) .
Amine Group Reactivity
The butan-2-amine chain participates in:
Acylation
-
Reagent : Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT
-
Product : N-Acetyl-4-(2-chloro-6-nitrophenyl)butan-2-amine (89% yield) .
Reductive Amination
-
Conditions : HCHO, NaBH₃CN, MeOH, pH 5
-
Product : N-Methyl-4-(2-chloro-6-nitrophenyl)butan-2-amine (74% yield) .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Half-life (h) | Ref. |
|---|---|---|---|
| 1M HCl, 25°C | Hydrolysis of amine to ketone | 2.3 | |
| 1M NaOH, 25°C | Nitro group reduction initiated | 4.1 | |
| Phosphate buffer (pH 7.4) | Stable (>48h) | - |
Comparative Reaction Kinetics
Data from analogous systems reveal:
| Reaction Type | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) | Selectivity Factor |
|---|---|---|---|
| Nitro reduction vs Cl substitution | 1.2×10⁻³ | 85.2 | 9:1 |
| Acylation vs alkylation | 4.8×10⁻² | 72.1 | 15:1 |
Key trends :
Scientific Research Applications
4-(2-Chloro-6-nitrophenyl)butan-2-amine is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. It features a butan-2-amine backbone substituted with a 2-chloro-6-nitrophenyl group. The presence of chlorine and nitro groups suggests it can interact with biological systems, especially concerning enzyme inhibition and receptor binding.
Scientific Research Applications
- Chemistry: 4-(2-Chloro-6-nitrophenyl)butan-2-amine serves as an intermediate in synthesizing complex organic molecules. It can undergo various chemical reactions such as reduction and substitution. Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst. The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, often under basic conditions.
- Biology: This compound is studied for its potential biological activities and interactions with biomolecules. Compounds with nitro groups often demonstrate antiproliferative activity against various cancer cell lines.
- Medicine: Research is ongoing to explore potential therapeutic applications, including its role as a precursor in drug synthesis. It may inhibit tumor cell proliferation through mechanisms involving tubulin destabilization or apoptosis induction. The compound's biological effects likely involve interactions with specific molecular targets, where nitro groups can act as electrophiles, facilitating interactions with nucleophilic sites on proteins or nucleic acids, potentially modulating enzyme activities or disrupting cellular signaling pathways.
- Industry: It is used in the development of specialty chemicals and materials.
Chemical Reactions Analysis
4-(2-Chloro-6-nitrophenyl)butan-2-amine can undergo several types of chemical reactions:
- Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst. The major product formed is 4-(2-Amino-6-nitrophenyl)butan-2-amine.
- Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Antiproliferative Effects
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2,6-Difluorophenyl)butan-2-amine hydrochloride
- Structure : The phenyl ring is substituted with two fluorine atoms at the 2- and 6-positions, and the compound exists as a hydrochloride salt.
- Key Differences: Substituent Effects: Fluorine, though electronegative, exerts a weaker EWG effect compared to nitro or chloro groups. Solubility: The hydrochloride salt form enhances water solubility, a critical factor in bioavailability and formulation. Molecular Weight: Lower molecular weight (221.45 g/mol) compared to the target compound (estimated 227.45 g/mol), primarily due to the absence of a nitro group.
4-(furan-2-yl)butan-2-amine
- Structure : Replaces the substituted phenyl ring with a furan heterocycle.
- Key Differences :
- Electronic Environment : The furan ring is electron-rich due to oxygen’s lone pairs, contrasting sharply with the electron-deficient nitro/chloro-substituted phenyl ring. This difference may alter interactions in biological systems or chemical reactions.
- Molecular Weight : Significantly lower (139.2 g/mol) owing to the absence of heavy halogen/nitro substituents.
- Reactivity : The furan ring’s susceptibility to electrophilic attack and oxidation contrasts with the stability of nitro-substituted aromatics.
Data Table: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 4-(2-Chloro-6-nitrophenyl)butan-2-amine | C₁₀H₁₂ClN₂O₂ | 227.45* | 2-Cl, 6-NO₂ (phenyl) | High polarity, strong EWG effects |
| 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride | C₁₀H₁₄ClF₂N | 221.45 | 2-F, 6-F (phenyl), HCl salt | Enhanced water solubility, moderate EWG |
| 4-(furan-2-yl)butan-2-amine | C₈H₁₃NO | 139.20 | Furan-2-yl | Electron-rich heterocycle, lower stability |
*Estimated based on molecular formula.
Research Findings and Implications
- Substituent Impact on Reactivity : The nitro group in the target compound likely enhances its susceptibility to reduction reactions, a property absent in the fluorinated or furan analogs. This could make it a valuable intermediate in synthesizing amines or amides via catalytic hydrogenation .
- Biological Relevance : The hydrochloride salt () demonstrates how salt formation improves solubility, a critical factor in drug design. In contrast, the furan derivative’s heterocyclic structure may favor interactions with enzymes or receptors requiring π-π stacking or hydrogen bonding .
- Synthetic Considerations : While focuses on dehydrosulfurization methods for oxadiazine synthesis, analogous strategies (e.g., reductive amination or nitro-group reduction) might apply to the target compound’s preparation, albeit with modifications for nitro/chloro substituents.
Biological Activity
4-(2-Chloro-6-nitrophenyl)butan-2-amine is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a butan-2-amine backbone substituted with a 2-chloro-6-nitrophenyl group. The presence of chlorine and nitro groups suggests potential for diverse biological interactions, particularly in relation to enzyme inhibition and receptor binding.
Antiproliferative Effects
Compounds with nitro groups often demonstrate antiproliferative activity against various cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values in the nanomolar range against breast cancer cells . While direct studies on 4-(2-Chloro-6-nitrophenyl)butan-2-amine are scarce, its structural analogs suggest it may also inhibit tumor cell proliferation through mechanisms involving tubulin destabilization or apoptosis induction.
The mechanism by which 4-(2-Chloro-6-nitrophenyl)butan-2-amine exerts its biological effects likely involves interactions with specific molecular targets. Nitro groups can act as electrophiles, facilitating interactions with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the modulation of enzyme activities or the disruption of cellular signaling pathways .
Study on Structural Analogues
A study examined a series of nitro-substituted amines and their effects on Trypanosoma brucei, revealing that structural modifications significantly influenced their potency and mechanism of action. While 4-(2-Chloro-6-nitrophenyl)butan-2-amine was not directly tested, the findings suggest that similar compounds may target arginine kinase or other critical enzymes involved in parasite metabolism .
Anticancer Research
In another investigation focusing on antiproliferative activities, compounds structurally akin to 4-(2-Chloro-6-nitrophenyl)butan-2-amine were assessed for their effects on MCF-7 breast cancer cells. The results indicated substantial growth inhibition correlating with increased expression of pro-apoptotic factors, suggesting a potential role for this compound in cancer therapy .
Data Tables
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| 4-(2-Chloro-6-nitrophenyl)butan-2-amine | TBD | TBD | Antimicrobial/Antiproliferative |
| Structural Analog A | 33 | Tubulin | Antiproliferative |
| Structural Analog B | 10 | Arginine Kinase | Antiparasitic |
Q & A
Q. How can degradation pathways be elucidated under oxidative or photolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
